Ethyl 4-chloro-5-fluorothiophene-2-carboxylate
Description
Ethyl 4-chloro-5-fluorothiophene-2-carboxylate is a halogenated thiophene derivative featuring a chloro substituent at the 4-position, a fluoro group at the 5-position, and an ethyl ester moiety at the 2-position. Thiophene-based compounds are critical intermediates in pharmaceutical and agrochemical synthesis due to their aromatic heterocyclic structure, which enhances reactivity and bioavailability. Chloro-fluoro substitutions are strategically employed to modulate electronic properties, solubility, and biological activity. The structural elucidation of such compounds typically relies on X-ray crystallography, often utilizing programs like SHELX for refinement and ORTEP for graphical representation .
Properties
Molecular Formula |
C7H6ClFO2S |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
ethyl 4-chloro-5-fluorothiophene-2-carboxylate |
InChI |
InChI=1S/C7H6ClFO2S/c1-2-11-7(10)5-3-4(8)6(9)12-5/h3H,2H2,1H3 |
InChI Key |
IZXKBAWQWYZMTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-chloro-5-fluorothiophene-2-carboxylate typically involves the reaction of 4-chloro-5-fluorothiophene-2-carboxylic acid with ethanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-chloro-5-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the thiophene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-chloro-5-fluorothiophene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: This compound is used in biological research to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-5-fluorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. In medicinal chemistry, it may act by modulating specific enzymes or receptors involved in disease pathways . In material science, its electronic properties are exploited to enhance the performance of electronic devices .
Comparison with Similar Compounds
Methyl 4-Chloro-5-Fluorothiophene-2-Carboxylate
Structural Differences :
Physicochemical Properties :
Ethyl 4-Chloro-2′-Fluoro-3-Hydroxy-5-Methylbiphenyl-2-Carboxylate
Structural Differences :
Functional Implications :
- The hydroxy group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents but possibly reducing metabolic stability.
Ethyl 3-(2-Chloroacetamido)-5-(4-Fluorophenyl)Thiophene-2-Carboxylate
Structural Differences :
Functional Implications :
- The chloroacetamido moiety provides a reactive site for nucleophilic substitution, enabling further derivatization.
Comparative Data Table
*Estimated based on methyl analog.
Key Findings and Implications
- Ester Group Impact : Ethyl esters generally offer improved lipophilicity over methyl analogs, favoring drug-like properties.
- Aromatic Core : Thiophene derivatives exhibit distinct electronic properties compared to biphenyl systems, influencing reactivity and target selectivity.
- Substituent Diversity : Functional groups like hydroxy or acetamido expand synthetic utility but may require additional optimization for stability and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
